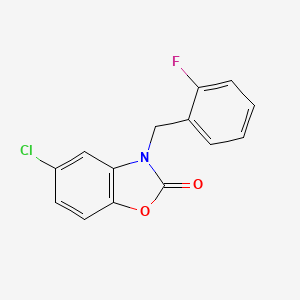![molecular formula C20H20N2O3 B5578009 3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)
3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction "3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine" is a compound involved in various chemical syntheses and analyses. While specific literature on this exact compound is limited, related compounds with benzofuran and pyridine components have been studied for their unique chemical and physical properties.
Synthesis Analysis The synthesis of similar compounds involves ring opening followed by ring closure reactions, as well as condensation processes. For example, the synthesis of benzofuran-pyridine derivatives involves starting materials like 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile reacting with amino-methyl-pyrazole derivatives under specific conditions (Halim & Ibrahim, 2022).
Molecular Structure Analysis The molecular structure of similar compounds is confirmed through spectroscopic methods and crystal structure determinations. For instance, the structure of benzofuran-pyridine derivatives can be established based on elemental analysis and spectral data such as NMR and IR spectroscopy (Moustafa & Girgis, 2007).
Chemical Reactions and Properties Chemical properties of such compounds can include reactivity towards nucleophilic attack, evidenced by local reactivity descriptors. These properties are crucial in understanding the compound's behavior in various chemical environments (Halim & Ibrahim, 2022).
Physical Properties Analysis The physical properties, such as thermodynamic parameters, can be calculated at different temperatures to confirm the stability of the structure. These include computed total energy and other thermodynamic parameters that are essential for understanding the compound's stability and reactivity under different conditions (Halim & Ibrahim, 2022).
Chemical Properties Analysis Chemical properties involve understanding the compound's reactivity, such as the high reactivity of certain carbon positions for nucleophilic attack. Theoretical studies like natural bond orbital analysis can provide insights into hyperconjugative interactions and other chemical properties (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
- The compound has been utilized in the synthesis of novel heterocyclic structures, with studies focusing on their spectral properties and theoretical calculations. For instance, Halim and Ibrahim (2022) synthesized a related compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP), analyzing its structure and properties using various spectroscopic techniques and density functional theory calculations (Halim & Ibrahim, 2022).
Crystal Structure Determination
- Moustafa and Girgis (2007) worked on similar compounds, focusing on their crystal structure determination. This type of research is crucial for understanding the molecular configuration and potential applications of such compounds (Moustafa & Girgis, 2007).
Biological Activity Studies
- Benzofurans, pyridazones, and pyridones, which are structurally related to the queried compound, are known for their broad spectrum of biological activities. Research by Patankar et al. (2000) in this domain aimed to synthesize heterocycles bearing these moieties to explore their enhanced biological activities (Patankar et al., 2000).
Applications in Agrochemicals and Medicinal Compounds
- Ghelfi et al. (2003) demonstrated the use of related compounds in the preparation of agrochemicals or medicinal compounds, highlighting the versatile applications of these chemical structures (Ghelfi et al., 2003).
Catalytic Applications
- Nagel and Nedden (1997) investigated derivatives of 3-(diphenylphosphanyl) pyrrolidine, structurally related to the queried compound, for their use in asymmetric Grignard cross-coupling reactions. This research has implications for catalysis in organic synthesis (Nagel & Nedden, 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-(2-pyridin-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-16-8-7-15(24-2)11-18(16)25-19(13)20(23)22-10-4-6-17(22)14-5-3-9-21-12-14/h3,5,7-9,11-12,17H,4,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVNMFYIDANITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCC3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)
![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)
![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)
![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)
![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)




![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)